molecular formula C17H26 B14335803 1-(1-Butylcyclohexyl)-4-methylbenzene CAS No. 106148-84-9

1-(1-Butylcyclohexyl)-4-methylbenzene

Cat. No.: B14335803
CAS No.: 106148-84-9
M. Wt: 230.4 g/mol
InChI Key: NDJFMTJLOMOINF-UHFFFAOYSA-N
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Description

1-(1-Butylcyclohexyl)-4-methylbenzene is an organic compound with the molecular formula C17H26 It is a derivative of benzene, where a butylcyclohexyl group and a methyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Butylcyclohexyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methylbenzene (toluene) with 1-butylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Butylcyclohexyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) or nitro groups (NO2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(1-Butylcyclohexyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents with specific biological activities.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Butylcyclohexyl)-4-methylbenzene depends on its specific application and the nature of its interactions with other molecules. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary widely, from simple binding interactions to complex biochemical cascades.

Comparison with Similar Compounds

  • 1-(1-Butylcyclohexyl)-4-ethylbenzene
  • 1-(1-Butylcyclohexyl)-4-propylbenzene
  • 1-(1-Butylcyclohexyl)-4-isopropylbenzene

Comparison: 1-(1-Butylcyclohexyl)-4-methylbenzene is unique due to the presence of the butylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. Compared to its analogs with different alkyl groups (ethyl, propyl, isopropyl), it may exhibit distinct reactivity and physical properties, making it suitable for particular applications where these characteristics are advantageous.

Properties

CAS No.

106148-84-9

Molecular Formula

C17H26

Molecular Weight

230.4 g/mol

IUPAC Name

1-(1-butylcyclohexyl)-4-methylbenzene

InChI

InChI=1S/C17H26/c1-3-4-12-17(13-6-5-7-14-17)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3

InChI Key

NDJFMTJLOMOINF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCCC1)C2=CC=C(C=C2)C

Origin of Product

United States

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